PTPRR Inhibition: 3,4-Regioisomer vs. Other Isomers
Against PTPRR, the target compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid reduces enzyme activity to 3% residual (97% inhibition) at 0.1 mM [1]. By contrast, the 2,5-regioisomer 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid retains 36% residual activity (64% inhibition), the 4,3-regioisomer 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid retains 67% (33% inhibition), and the des-hydroxy analog 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid retains 63% (37% inhibition) under identical assay conditions [1].
| Evidence Dimension | PTPRR residual activity at 0.1 mM inhibitor (lower = more potent inhibition) |
|---|---|
| Target Compound Data | 3% residual activity |
| Comparator Or Baseline | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid: 36%; 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid: 67%; 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid: 63% |
| Quantified Difference | Target achieves 97% inhibition vs. 33–64% for comparators; fold-difference in residual activity: 12× to 22× |
| Conditions | Recombinant human PTPRR catalytic domain; inhibitor concentration 0.1 mM; DiFMUP substrate; in vitro enzymatic assay (Eswaran et al., Biochem. J., 2006). |
Why This Matters
For research programs targeting PTPRR (linked to neurodegenerative disease pathways), the target compound provides near-complete enzyme suppression at 0.1 mM where alternative regioisomers fail, directly impacting assay design and hit-to-lead decisions.
- [1] BRENDA Enzyme Database. EC 3.1.3.48 – Protein Tyrosine Phosphatase. Literature reference 678028, inhibitor data extracted from Eswaran et al. (2006). View Source
